2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound of interest in multiple scientific domains. This molecule features a combination of fluorinated benzamide, piperazine, and pyrazolopyrimidine rings, suggesting applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) , an enzyme that can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It exhibits potent inhibitory activity against AChE, and to a lesser extent, BuChE . The compound’s mode of action against AChE was analyzed by a kinetic study, which indicated that it is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway . By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation involves multi-step synthesis:
Formation of the Piperazine Core:
Reacting 4-phenylpiperazine with appropriate coupling agents under conditions like 150°C.
Incorporation of Pyrazolo[3,4-d]pyrimidine:
Subsequent reaction with 1H-pyrazolo[3,4-d]pyrimidine precursors, typically using amide bond formation methods.
Final Assembly:
Coupling the intermediate with 2-fluorobenzoyl chloride under anhydrous conditions to form the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Undergoes typical organic oxidation and reduction reactions involving functional groups like amides and aromatic rings.
Substitution Reactions: The fluorine atom and aromatic ring participate in nucleophilic substitution and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction processes.
Substitution Conditions: Utilize catalysts like palladium on carbon for hydrogenation reactions or sodium methoxide for nucleophilic substitutions.
Major Products
Oxidation Products: Such as various oxidized intermediates.
Reduction Products: Producing reduced forms, such as converting nitro groups to amines.
Substitution Products: Derivatives, involving substitutions on the aromatic ring.
Scientific Research Applications
2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications across fields:
Chemistry: Used as an intermediate in complex organic syntheses.
Biology: Investigated for its potential role in biochemical pathways involving enzyme inhibition.
Medicine: Explored in drug discovery, particularly in targeting neurological conditions due to its piperazine moiety.
Industry: Applicable in developing advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-Phenylpiperazin-1-yl)butyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide
2-Chloro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Uniqueness
The introduction of a fluorine atom distinguishes this compound, often enhancing biological activity, metabolic stability, and binding affinity. Its precise interactions within biological systems may differ significantly from non-fluorinated analogs.
This comprehensive exploration of 2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide underscores its multifaceted potential across various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c25-21-9-5-4-8-19(21)24(33)26-10-11-32-23-20(16-29-32)22(27-17-28-23)31-14-12-30(13-15-31)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXZQXMCZFJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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